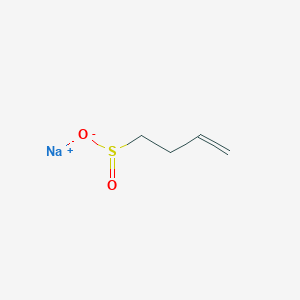
(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate” is a chemical compound with the molecular formula C17H15ClO3 and a molecular weight of 302.75 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate” is represented by the SMILES string: O=C(OC)C1=CC=C(/C=C/C2=CC=C(OC)C=C2Cl)C=C1 . This representation provides a way to describe the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen
Mesomorphic and Fluorescence Properties
A study by Muhammad et al. (2016) focused on synthesizing and examining the liquid crystalline and fluorescence properties of a series of methyl 4-(4-alkoxystyryl)benzoates. This research is pivotal as it highlights the compound's thermal stability and its potential application in materials science, particularly in creating materials with specific liquid crystalline behaviors and fluorescence properties for advanced technologies. The compounds demonstrated thermal stability up to 200°C and exhibited distinctive textures indicative of their mesophase, with the stability of this phase being enhanced by increasing the alkyl chain length up to C10 (Muhammad et al., 2016).
Potential in Schiff Base Derivative Synthesis
Another study by Mohamad et al. (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, exploring its potential as a precursor in the synthesis of Schiff base derivatives. The characterization involved Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis). This research underscores the compound's applicability in organic synthesis, providing a foundation for creating complex molecules with potential applications in medicinal chemistry and material science (Mohamad et al., 2017).
Photopolymerization Applications
A study on nitroxide-mediated photopolymerization by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposing it as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, significantly altering the photophysical or photochemical properties of the starting chromophore. Such research is essential for developing new photopolymerization processes, with potential applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).
Synthesis of Natural Product Analogues
Basavaiah and Bakthadoss (1998) presented a new methodology for synthesizing (E)-3-benzylidenechroman-4-ones using methyl 3-aryl-3-hydroxy-2-methylenepropanoates. This methodology's application for synthesizing the methyl ether of bonducellin, an important natural product, and an antifungal agent highlights its significance in the synthesis of bioactive molecules and natural product analogues (Basavaiah & Bakthadoss, 1998).
Eigenschaften
IUPAC Name |
methyl 4-[(E)-2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-10-9-13(16(18)11-15)6-3-12-4-7-14(8-5-12)17(19)21-2/h3-11H,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWVZBMIRNRLPD-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)



![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)

